trans-2-(Ethylamino)cyclobutan-1-ol

Vue d'ensemble

Description

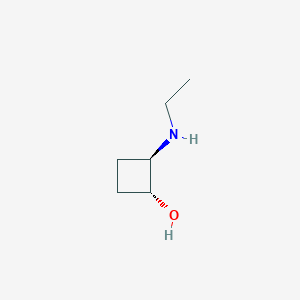

“trans-2-(Ethylamino)cyclobutan-1-ol” is a cyclobutanol derivative with an ethylamino group at the 2-position. Cyclobutanol derivatives are part of a class of organic compounds known as cycloalkanols, which are monohydroxy alcohols consisting of a cycloalkane substituted by one hydroxy group .

Molecular Structure Analysis

The molecular structure of “trans-2-(Ethylamino)cyclobutan-1-ol” would consist of a four-membered cyclobutane ring with a hydroxyl group (OH) and an ethylamino group (C2H5NH) attached. The “trans” designation indicates that these two groups are on opposite sides of the cyclobutane ring .Chemical Reactions Analysis

Cyclobutanols can undergo a variety of chemical reactions. For example, they can participate in ring-opening reactions, be dehydrated to form cyclobutenes, or undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-(Ethylamino)cyclobutan-1-ol” would depend on its molecular structure. As a cyclobutanol derivative, it would likely be a polar molecule due to the presence of the hydroxyl group. Its exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .Applications De Recherche Scientifique

Organic Synthesis

“Trans-2-(Ethylamino)cyclobutan-1-ol” is a valuable asset in the realm of organic synthesis due to its unique structure. The cyclobutane ring, adorned with an ethylamino substituent and a hydroxyl group, endows this compound with a remarkable set of properties .

Pharmaceutical Development

In the dynamic world of pharmaceutical research, “Trans-2-(Ethylamino)cyclobutan-1-ol” shines as a versatile building block. Its intricate molecular structure allows it to serve as a crucial starting material or intermediate in the synthesis of innovative drug candidates .

Targeted Therapies

By leveraging the unique characteristics of this compound, researchers can explore the development of targeted therapies that address a diverse array of health conditions, from neurological disorders to metabolic imbalances .

Novel Pharmaceutical Compounds

The compound’s inherent reactivity and selectivity make it an invaluable tool in the hands of skilled chemists, empowering them to create novel pharmaceutical compounds with enhanced efficacy and improved safety profiles .

Agrochemical Innovations

The agricultural sector also stands to benefit from the remarkable properties of “Trans-2-(Ethylamino)cyclobutan-1-ol”. It can be used in the development of new agrochemicals .

Materials Science

For materials scientists, this versatile compound holds the potential to unlock new avenues of discovery and advancement. It can be used in the development of new materials with unique properties .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(1R,2R)-2-(ethylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-7-5-3-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDCOTZBSFFHCO-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(Ethylamino)cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1484748.png)

![1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484770.png)